![molecular formula C17H24N2O3 B4692808 3-allyl-4-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4692808.png)
3-allyl-4-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide
Overview
Description
3-allyl-4-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide, also known as AMME, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been shown to exhibit a wide range of biochemical and physiological effects.
Scientific Research Applications
3-allyl-4-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, it has been studied for its potential use in the treatment of depression and anxiety disorders.
Mechanism of Action
The mechanism of action of 3-allyl-4-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. It has been shown to enhance GABAergic neurotransmission, which may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
3-allyl-4-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the frequency and duration of seizures in animal models of epilepsy. Additionally, it has been shown to reduce pain and inflammation in animal models of arthritis. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Advantages and Limitations for Lab Experiments
One advantage of using 3-allyl-4-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide in lab experiments is its well-established synthesis method, which allows for consistent and reproducible results. Additionally, its wide range of biochemical and physiological effects make it a useful tool for studying various neurological and psychiatric disorders. However, one limitation of using 3-allyl-4-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for further research on 3-allyl-4-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide. One area of research could focus on its potential use in the treatment of epilepsy, anxiety, and depression in humans. Additionally, further studies could investigate the mechanism of action of 3-allyl-4-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide, which may lead to the development of more effective and targeted therapies. Finally, future studies could investigate the potential side effects and toxicity of 3-allyl-4-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide, which may inform its safe use in clinical settings.
properties
IUPAC Name |
4-methoxy-N-(2-morpholin-4-ylethyl)-3-prop-2-enylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-3-4-14-13-15(5-6-16(14)21-2)17(20)18-7-8-19-9-11-22-12-10-19/h3,5-6,13H,1,4,7-12H2,2H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHVPAUUBAONCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2CCOCC2)CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.